N-[4-(propanoylamino)phenyl]benzamide
Overview
Description
N-[4-(propanoylamino)phenyl]benzamide: is an organic compound with the molecular formula C16H15N3O2 It is a derivative of benzamide, characterized by the presence of a propanoylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation Reaction: One common method for synthesizing N-[4-(propanoylamino)phenyl]benzamide involves the acylation of 4-aminobenzamide with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound generally follows the acylation route due to its simplicity and high yield. The process involves large-scale acylation reactions in reactors, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[4-(propanoylamino)phenyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. It has shown promise in preclinical studies for inhibiting certain enzymes and pathways involved in disease progression .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism by which N-[4-(propanoylamino)phenyl]benzamide exerts its effects involves the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators . Additionally, it can interfere with cell signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
- N-(4-(phenylamino)phenyl)benzamide
- N-(4-(quinazolin-2-yl)phenyl)benzamide
- 4-ethyl-N-[4-(propanoylamino)phenyl]benzamide
Comparison: N-[4-(propanoylamino)phenyl]benzamide is unique due to its specific propanoylamino group, which imparts distinct chemical and biological properties. Compared to N-(4-(phenylamino)phenyl)benzamide, it has different reactivity and potential applications in medicinal chemistry. The presence of the propanoylamino group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
N-[4-(propanoylamino)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-15(19)17-13-8-10-14(11-9-13)18-16(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVQHPOJKKUNNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271284 | |
Record name | N-[4-[(1-Oxopropyl)amino]phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35572-81-7 | |
Record name | N-[4-[(1-Oxopropyl)amino]phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35572-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(1-Oxopropyl)amino]phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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